The synthesis of 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one can be achieved through several synthetic routes. A common approach involves the annulation of a cyclopentane ring with a diazaspiro octane core. This process typically utilizes readily available starting materials and conventional chemical transformations.
Key steps in the synthesis include:
The molecular formula for 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is CHBrNO. The compound features a spirocyclic framework that includes:
This unique architecture allows for potential interactions with biological targets, making it an interesting candidate for further pharmacological studies.
7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is capable of undergoing various chemical reactions:
The primary target for 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is the sigma-1 receptor (σ1R). As an antagonist of this receptor, the compound influences several biochemical pathways related to pain perception and analgesic tolerance.
The mechanism of action involves:
The physical properties of 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one include:
Chemical properties include:
The scientific applications of 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one are diverse:
The compound 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one (CAS Registry Number: 1272755-87-9) belongs to the diazaspiro[3.4]octane chemical class. Its systematic IUPAC name designates a spirocyclic core where two rings share a single quaternary carbon atom: a cyclobutane ring fused to a piperidinone ring. The brominated aryl substituent at the 7-position distinguishes it from simpler analogs [1] [6]. Its molecular formula is C₁₂H₁₃BrN₂O, with a molecular weight of 281.15 g/mol [1]. Key identifiers include:
Table 1: Core Identification Data
Property | Value |
---|---|
CAS Registry Number | 1272755-87-9 |
Molecular Formula | C₁₂H₁₃BrN₂O |
Molecular Weight | 281.15 g/mol |
IUPAC Name | 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one |
Purity (Commercial) | ≥95–98% [1] [3] |
The spirocyclic motif in this compound addresses two critical challenges in drug design: metabolic stability and structural diversity. Spiro junctions like diazaspiro[3.4]octane reduce conformational flexibility, limiting off-target interactions while maintaining aqueous solubility (predicted TPSA = 41.13 Ų) [1] [8]. Computational analyses indicate moderate lipophilicity (LogP = 2.09), balancing membrane permeability and solubility [1]. These features make spirocycles privileged scaffolds for CNS and oncology therapeutics, as evidenced by clinical candidates like the USP7 inhibitors containing piperidine spirocycles [8].
The 3-bromophenyl substituent serves dual roles:
Table 2: Comparative Analysis of Halogenated Derivatives
Compound | Molecular Weight (g/mol) | LogP | TPSA (Ų) | Key Applications |
---|---|---|---|---|
7-(3-Bromophenyl) (C₁₂H₁₃BrN₂O) | 281.15 | 2.09 | 41.13 | PROTACs, kinase inhibitors |
7-(3-Bromo-4-fluorophenyl) (C₁₂H₁₂BrFN₂O) | 299.14 | 2.31 | 41.13 | Targeted oncology agents |
7-(5-Bromo-2-fluorophenyl) (C₁₂H₁₂BrFN₂O) | 299.14 | - | - | Not reported |
Diazaspiro scaffolds emerged prominently in the early 2000s as solutions to pharmacokinetic limitations of linear amines. The synthesis of 7-aryldiazaspiro[3.4]octan-6-ones represented a strategic advance toward geometrically constrained heterocycles. These compounds bridged traditional piperidine pharmacophores and spirocyclic systems, offering improved metabolic resistance and target selectivity [8].
Notable milestones include:
Table 3: Industrial and Research Applications
Application Context | Role of Compound | Key Advance |
---|---|---|
USP7 inhibition | Core scaffold for enzyme binding | High selectivity over USP family members |
PROTAC design | Warhead linker domain | Enhanced degradation efficiency (e.g., MLKL) |
Commercial availability | Building block for SAR expansion | >95% purity from multiple suppliers [3] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: